molecular formula C8H5N3O4 B1599716 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid CAS No. 73903-18-1

5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid

Cat. No. B1599716
CAS RN: 73903-18-1
M. Wt: 207.14 g/mol
InChI Key: GSEMJEXTHJEELQ-UHFFFAOYSA-N
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Description

5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid is a chemical compound with the molecular formula C8H5N3O4 . It is a heterocyclic aromatic organic compound, which can be viewed as fused rings of the aromatic compounds benzene and imidazole . The compound has a molecular weight of 207.14 g/mol .


Molecular Structure Analysis

The molecular structure of 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid includes three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid has a molecular weight of 207.14 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5. It has a rotatable bond count of 1. Its exact mass and monoisotopic mass are 207.02800565 g/mol. Its topological polar surface area is 112 Ų. It has a heavy atom count of 15 .

Scientific Research Applications

  • Pharmaceutical Applications

    • Imidazole and its derivatives have a broad range of chemical and biological properties, making them important in the development of new drugs .
    • They show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • There are several commercially available drugs containing the 1,3-diazole ring, such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
  • Antimicrobial Applications

    • Benzimidazole and its silver (I) complexes have been synthesized and screened for their antimicrobial activity against S. epidermidis, S. aureus, and C. albicans .
  • Synthesis of Other Compounds

    • 5-Benzimidazolecarboxylic acid, a similar compound, has been used in the preparation of other complex compounds such as 1H-benzoimidazole-5-carboxylic acid benzotriazol-1-yl ester and piperidin-1-yl (1-m-tolyl-1H-benzo[d]imidazol-5-yl)methanone .
  • Microbiological Activity

    • Some 1H-benzo[d]imidazole derivatives have been found to have antibacterial and antifungal properties .
  • Chemotherapeutic Applications

    • Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Preparation of Complex Compounds

    • 5-Benzimidazolecarboxylic acid, a similar compound, has been used in the preparation of complex compounds such as 1H-benzoimidazole-5-carboxylic acid benzotriazol-1-yl ester and piperidin-1-yl (1-m-tolyl-1H-benzo[d]imidazol-5-yl)methanone .

properties

IUPAC Name

6-nitro-1H-benzimidazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O4/c12-8(13)7-9-5-2-1-4(11(14)15)3-6(5)10-7/h1-3H,(H,9,10)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSEMJEXTHJEELQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441732
Record name 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid

CAS RN

73903-18-1
Record name 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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